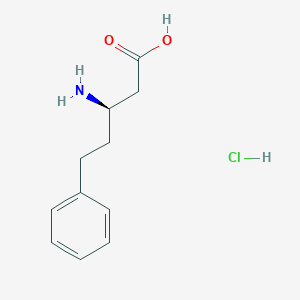

(R)-3-Amino-5-phenylpentanoic acid hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

(R)-3-Amino-5-phenylpentanoic acid hydrochloride (CAS 331846-98-1) is a chiral amino acid derivative with the molecular formula $$ \text{C}{11}\text{H}{16}\text{ClNO}_2 $$ and a molecular weight of 229.70 g/mol. Its IUPAC name, this compound, reflects the presence of a phenyl group at the fifth carbon of the pentanoic acid backbone and a stereogenic center at the third carbon. The compound’s SMILES notation, $$ \text{C1=CC=C(C=C1)CCC@HC(=O)O.Cl} $$, explicitly denotes the (R)-configuration at the chiral center.

The phenyl group introduces aromatic $$\pi$$-$$\pi$$ stacking interactions, while the hydrochloride salt enhances solubility in polar solvents. The amino group at position 3 participates in hydrogen bonding, critical for stabilizing both crystalline and solution-phase conformations. X-ray diffraction studies of related β-homophenylalanine derivatives reveal that the phenyl ring adopts a gauche conformation relative to the carboxylate group, minimizing steric clashes.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{ClNO}_2 $$ |

| Molecular Weight | 229.70 g/mol |

| CAS Number | 331846-98-1 |

| Specific Rotation ($$[\alpha]_D$$) | Not reported (S-enantiomer: $$[\alpha]_D = -16^\circ$$ in DMF) |

| SMILES | $$ \text{C1=CC=C(C=C1)CCC@HC(=O)O.Cl} $$ |

Crystallographic Analysis and Hydrogen Bonding Networks

Single-crystal X-ray diffraction data for the (R)-enantiomer remain unpublished, but analogous compounds like (S)-3-amino-4-phenylbutanoic acid hydrochloride (CAS 105382-08-9) provide structural insights. These crystals typically form monoclinic systems with space group $$ P2_1 $$, featuring intermolecular O—H⋯O and N—H⋯O hydrogen bonds that stabilize layered structures. The carboxylate oxygen atoms act as hydrogen bond acceptors, while the ammonium and hydroxyl groups serve as donors.

In the (R)-enantiomer, the extended pentanoic acid backbone likely promotes a zigzag arrangement in the solid state, with chloride ions occupying interstitial sites. Hydrogen bond lengths are expected to range between 2.6–3.0 Å, consistent with strong electrostatic interactions.

| Hydrogen Bond | Donor | Acceptor | Length (Å) |

|---|---|---|---|

| N—H⋯Cl | Ammonium | Chloride | ~3.1 |

| O—H⋯O | Carboxyl | Carboxyl | ~2.7 |

| N—H⋯O | Ammonium | Carboxyl | ~2.9 |

Comparative Structural Analysis with (S)-Enantiomer

The (S)-enantiomer (CAS 331846-97-0) shares identical molecular weight and formula but exhibits opposite optical activity, with a specific rotation of $$[\alpha]_D = -16^\circ$$ in DMF. Density functional theory (DFT) calculations predict that the (R)-enantiomer adopts a mirror-image conformation, altering its interaction with chiral environments like enzyme active sites.

Crystallographically, the (S)-enantiomer of β-homophenylalanine derivatives forms right-handed helical structures in peptides, whereas the (R)-enantiomer may favor left-handed helices due to steric inversion. This enantiomeric divergence impacts solubility; for example, the (S)-enantiomer shows a solubility of 90 g/L in water at 25°C, while the (R)-enantiomer’s solubility remains unquantified.

Computational Modeling of Conformational Dynamics

Quantum mechanical calculations using the PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) model predict that the (R)-enantiomer’s lowest-energy conformation features a staggered arrangement of the phenyl and carboxyl groups, reducing torsional strain. Molecular dynamics simulations suggest that the hydrochloride salt enhances stability in aqueous media by forming a hydration shell around the charged ammonium and chloride ions.

Docking studies with glutamate dehydrogenase (GDH) reveal that the (R)-enantiomer’s extended side chain sterically clashes with the enzyme’s NADPH-binding pocket, unlike the (S)-enantiomer, which aligns optimally for catalytic amination. This steric hindrance explains the enantiomer-specific activity in biocatalytic applications.

Key Computational Findings :

属性

IUPAC Name |

(3R)-3-amino-5-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSXWQCQDYAEFF-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647446 | |

| Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-98-1 | |

| Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of (R)-3-Acetyl-4-isopropyl-2-oxazolidinone

Aldol Addition with 3-Phenylpropanal

- Reaction conditions: TiCl4 and diisopropylethylamine (i-Pr2NEt) in methylene chloride at −78 °C under nitrogen atmosphere.

- Molar ratios: 1 equiv oxazolidinone derivative, 2 equiv TiCl4, 2 equiv base, 2 equiv aldehyde.

- Outcome: Formation of two diastereomers, major being (3′S,4R)-configured compound.

- Yield: 58.2% overall after chromatographic separation.

- Diastereomeric ratio (HPLC): Approximately 5.6:1 favoring the major diastereomer.

Hydrolysis to (S)-3-Hydroxy-5-phenylpentanoic Acid

- Treatment with LiOH and hydrogen peroxide in THF/water at 0 °C.

- Work-up includes acidification and extraction to isolate the acid.

- Yield: 88.7%

- Physical properties: White solid, melting point 134–136 °C.

- Optical rotation and NMR data confirm stereochemistry and purity.

Although this method describes the (S)-enantiomer, the (R)-enantiomer can be prepared by starting with the opposite enantiomer of the oxazolidinone auxiliary, enabling access to (R)-3-amino-5-phenylpentanoic acid derivatives.

Conversion to Amino Acid Hydrochloride Salt

The free amino acid obtained from the above steps is typically converted to its hydrochloride salt to improve stability and handling properties.

- The amino acid is dissolved in an appropriate solvent (e.g., ethanol or water).

- Hydrogen chloride gas or hydrochloric acid solution is introduced under controlled conditions.

- The resulting hydrochloride salt precipitates or is isolated by evaporation.

- The salt form is characterized by melting point, optical rotation, and elemental analysis.

Summary Table of Key Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Product Configuration | Notes |

|---|---|---|---|---|

| Preparation of oxazolidinone | (R)-4-isopropyl-2-oxazolidinone, acetyl chloride, NaH | 92.8 | (R)-3-acetyl oxazolidinone | High purity confirmed by NMR |

| Aldol addition | TiCl4, i-Pr2NEt, 3-phenylpropanal, −78 °C | 58.2 | Major (3′S,4R) diastereomer | Diastereomers separated by chromatography |

| Hydrolysis to hydroxy acid | LiOH, H2O2, THF/H2O, 0 °C | 88.7 | (S)-3-hydroxy-5-phenylpentanoic acid | Optical purity confirmed |

| Conversion to hydrochloride | HCl gas or aqueous HCl | - | (R)- or (S)-3-amino-5-phenylpentanoic acid hydrochloride | Salt form for stability |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric hydrogenation | High selectivity, scalable, cost-effective | Requires specialized chiral catalysts |

| Aldol addition with oxazolidinone auxiliaries | High stereoselectivity, versatile for diverse derivatives | Multi-step, requires chromatographic separation |

| Chemical resolution | Simple concept | Low yield, poor optical purity |

The aldol addition method with chiral oxazolidinone auxiliaries remains a gold standard for laboratory-scale synthesis due to its reliability and high enantiomeric excess, while asymmetric hydrogenation offers industrial advantages.

化学反应分析

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) participates in nucleophilic reactions, particularly in peptide coupling and protection/deprotection strategies:

Carboxylic Acid Reactivity

The -COOH group undergoes typical acid-derived transformations:

Esterification

-

Conditions: HCl gas, anhydrous ethanol, reflux (4–6 h)

-

Product: Ethyl (R)-3-amino-5-phenylpentanoate hydrochloride

-

Application: Intermediate for prodrug design and esterase studies.

Amide Bond Formation

-

Coupling Agents: HOBt/EDCI or DCC in DMF

-

Substrates: Primary/secondary amines

-

Notable Example: Conjugation with β-alanine produced glutamate receptor modulators .

Phenyl Group Modifications

Electrophilic aromatic substitution (EAS) occurs at the meta position due to electron-withdrawing effects of the amino-carboxyl chain:

Stereospecific Catalytic Hydrogenation

The chirality at C3 influences hydrogenation outcomes:

-

Substrate: (R)-3-Amino-5-phenylpent-4-enoic acid hydrochloride

-

Conditions: 10% Pd/C, H₂ (1 atm), EtOH, 25°C

-

Result: Selective reduction of the double bond without racemization .

-

Side Reaction: Dehalogenation observed when halogenated analogs are hydrogenated .

Enzymatic Transformations

The compound acts as a substrate for engineered enzymes:

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen reveals:

-

Onset Temp: 218°C

-

Major Decomposition Products:

Comparative Reactivity with Structural Analogs

Key differences from similar compounds:

科学研究应用

Pharmaceutical Development

(R)-3-Amino-5-phenylpentanoic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders. Its structural similarity to neurotransmitters allows it to modulate receptor activity, particularly with glutamate receptors, which are essential for synaptic plasticity and cognitive functions .

Biochemical Research

This compound is extensively used in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and disease mechanisms, particularly in neuropharmacology where it may influence neurotransmitter systems . The ability of 3-APPA HCl to act as a substrate analogue for enzymes that recognize beta-alanine-containing molecules enhances its utility in enzyme kinetics studies.

Food Industry

In the food sector, this compound is explored as a potential flavor enhancer or nutritional supplement. Its properties may contribute to the formulation of health-oriented food products, enhancing their nutritional profiles .

Cosmetic Formulations

The compound's hydrating properties make it suitable for incorporation into skincare products, where it may improve skin hydration and elasticity. This application leverages its biochemical properties to enhance cosmetic formulations .

Research on Enzyme Inhibition

This compound is valuable in studies aimed at discovering new enzyme inhibitors, which can lead to advancements in treating various diseases. Its interactions with enzymes can provide insights into catalytic mechanisms and potential therapeutic targets .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating glutamate neurotransmission pathways. A study demonstrated its potential to influence learning and memory processes through its interaction with glutamate receptors, suggesting applications in treating neurodegenerative diseases .

Peptide Synthesis

As an important building block for synthesizing peptides, this compound has been utilized in developing peptide analogs that mimic natural peptides' biological activities. This application is crucial for drug development and therapeutic interventions targeting specific biological pathways.

Enzyme Interaction Studies

Studies have shown that this compound interacts with various enzymes, influencing their activity and stability. This property has been exploited to design enzyme inhibitors that could serve as potential therapeutic agents against metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders |

| Biochemical Research | Studies on amino acid metabolism and protein synthesis |

| Food Industry | Potential flavor enhancer or nutritional supplement |

| Cosmetic Formulations | Enhances skin hydration and elasticity |

| Enzyme Inhibition | Valuable for discovering new enzyme inhibitors |

作用机制

The mechanism of action of ®-3-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The hydrochloride salt improves aqueous solubility and shelf-life compared to the free acid form .

- Boc-protected derivatives (e.g., Boc-(S)-3-amino-5-phenylpentanoic acid) are more lipophilic, facilitating membrane permeability in drug delivery .

- Memantine HCl lacks chirality but shares functional similarities as a nitrogen-containing therapeutic agent .

Analytical Methods

Research Findings and Challenges

- Discrepancies in CAS Numbers : Conflicting CAS numbers (331846-98-1 vs. 147228-37-3) highlight the need for verification in commercial sources .

- Limited Commercial Availability: Discontinuation of bulk quantities (e.g., 5g and 250mg stocks) suggests niche research applications .

- Stereochemical Purity : Chiral resolution techniques are critical to avoid contamination with the (S)-enantiomer, which could skew biological data .

生物活性

(R)-3-Amino-5-phenylpentanoic acid hydrochloride, a chiral amino acid derivative, exhibits significant biological activity, particularly in neuropharmacology. This compound is structurally related to beta-alanine and plays a crucial role in various biochemical applications, including peptide synthesis and enzyme interaction studies.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : Approximately 229.71 g/mol

- Structure : The compound features a phenyl group attached to a pentanoic acid backbone, contributing to its unique properties.

The presence of functional groups such as the amino group (-NH₂) and the carboxylic acid (-COOH) allows for diverse chemical reactivity, making it suitable for various organic synthesis applications.

Neuroprotective Effects

Research indicates that this compound may serve as a neuroprotective agent by influencing neurotransmitter systems, particularly those involving glutamate. Glutamate is critical for cognitive functions and synaptic plasticity, which are essential for memory formation and overall brain health.

The compound is believed to modulate glutamate receptors, which play a vital role in synaptic transmission. By interacting with these receptors, this compound may help protect against excitotoxicity—a process where excessive glutamate leads to neuronal damage. This characteristic makes it an attractive candidate for further research in treating neurodegenerative diseases .

Biological Activity Summary

| Activity | Description |

|---|---|

| Neuroprotection | Modulates glutamate receptors; potential in treating neurodegenerative diseases. |

| Enzyme Interaction | Acts as a substrate analogue for enzymes recognizing beta-alanine-containing molecules. |

| Peptide Synthesis | Useful in synthesizing peptides and peptide analogues for therapeutic applications. |

Case Studies and Research Findings

- Neuropharmacological Studies : In animal models, this compound has been shown to enhance cognitive function by improving synaptic plasticity through glutamate receptor modulation. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease and other forms of dementia.

- Enzyme Studies : Research has demonstrated that this compound can serve as a substrate analogue for enzymes involved in neurotransmitter metabolism. By studying its interactions with these enzymes, researchers have gained insights into their catalytic mechanisms, which could lead to the development of new enzyme inhibitors .

- Synthesis Applications : The compound's ability to participate in nucleophilic substitution reactions and amidation has made it valuable in the synthesis of novel bioactive compounds.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Clinical Trials : Evaluating its efficacy in human subjects suffering from neurodegenerative diseases.

- Mechanistic Studies : Understanding the detailed mechanisms by which it influences neurotransmitter systems.

- Formulation Development : Creating drug formulations that optimize its bioavailability and therapeutic effects.

常见问题

Q. What analytical techniques are recommended for characterizing the purity and structure of (R)-3-Amino-5-phenylpentanoic acid hydrochloride?

Methodological Answer:

- Chromatographic methods : Use reverse-phase HPLC with UV detection to assess purity, referencing retention times against certified standards.

- Spectroscopic analysis : Employ -NMR and -NMR to confirm the stereochemistry (R-configuration) and structural integrity, with CDCl₃ or D₂O as solvents.

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]⁺ at m/z 230.70 for C₁₁H₁₄NO₂Cl) .

- Elemental analysis : Validate the Cl⁻ content via titration or ion chromatography to confirm the hydrochloride salt form .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Store at 2–8°C in a desiccator to prevent hygroscopic degradation.

- Use inert atmospheres (argon or nitrogen) during synthesis or handling to avoid oxidation of the amino group.

- Avoid prolonged exposure to light, as UV radiation may induce racemization or decomposition .

Q. What synthetic precursors are critical for preparing this compound?

Methodological Answer:

- Start with (R)-3-Amino-5-phenylpentanoic acid (free base, CAS 147228-37-3), which is protonated using HCl gas in anhydrous ethanol to form the hydrochloride salt .

- Key intermediates include β-phenyl-substituted γ-lactams or enantiomerically pure β-amino acids, synthesized via asymmetric hydrogenation or enzymatic resolution .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools optimize the synthetic route for this compound?

Methodological Answer:

- Use platforms integrating Template_relevance Pistachio and Reaxys Biocatalysis models to identify feasible pathways. For example:

- Enzymatic amination : Predict stereoselective amination of 5-phenyl-3-oxopentanoic acid using transaminases.

- Chiral pool synthesis : Leverage (R)-configured starting materials (e.g., phenylalanine derivatives) to minimize racemization .

- Validate predicted routes with DFT calculations to assess energy barriers for key steps like cyclization or salt formation .

Q. What strategies resolve discrepancies in pharmacological activity data between (R)- and (S)-enantiomers of 3-Amino-5-phenylpentanoic acid hydrochloride?

Methodological Answer:

- Conduct docking studies with target receptors (e.g., GABA analogs or enzyme active sites) to compare binding affinities.

- Use chiral chromatography to confirm enantiomeric purity and exclude contamination as a source of conflicting results.

- Cross-reference with literature on structurally similar compounds (e.g., 4-amino-3-phenylbutyric acid derivatives) to identify stereospecific trends .

Q. How can electrochemical biosensors detect this compound in biological matrices?

Methodological Answer:

- Functionalize thin-film gold arrays (TFGAs) with aptamers or nanobodies specific to the compound.

- Optimize buffer conditions (e.g., pH 7.4 PBS) to enhance signal-to-noise ratios.

- Validate detection limits using spiked serum samples, comparing results with LC-MS/MS as a gold standard .

Q. What computational approaches predict the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

- Apply ADMET prediction software (e.g., SwissADME) to estimate hepatic clearance and cytochrome P450 interactions.

- Simulate metabolic pathways using MolSoft’s Metabolizer , focusing on hydrolysis of the amide bond or oxidation of the phenyl group.

- Correlate in silico results with in vitro microsomal assays to refine predictions .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity?

Methodological Answer:

- Synthesize analogs (e.g., 5-(3-bromophenyl) derivatives) and test inhibitory effects on target enzymes (e.g., proteases or transporters).

- Perform QSAR modeling to correlate electronic (Hammett σ) or steric parameters with activity changes.

- Compare with halogenated analogs like 3-Amino-5-(3,5-dibromophenyl)pyrazole hydrochloride to identify trends .

Q. What protocols mitigate racemization during large-scale synthesis of the (R)-enantiomer?

Methodological Answer:

- Use low-temperature crystallization (e.g., in ethanol/water mixtures) to selectively precipitate the (R)-form.

- Employ chiral ionic liquids as solvents to stabilize the desired configuration during protonation.

- Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC at critical stages (e.g., after HCl salt formation) .

Q. How can researchers address contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Perform dose-response assays in triplicate using standardized cell viability protocols (e.g., MTT or resazurin).

- Analyze cell-type-specific expression of transporters (e.g., SLC6A14) that may influence uptake.

- Cross-validate with transcriptomic data to identify pathways (e.g., apoptosis or oxidative stress) differentially regulated in sensitive vs. resistant lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。